molecular formula C22H19F2N7O B12407401 SGC agonist 1

SGC agonist 1

Cat. No.: B12407401
M. Wt: 435.4 g/mol
InChI Key: QGMYCEGLHMRVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SGC agonist 1 is a potent agonist of soluble guanylate cyclase, an enzyme that catalyzes the conversion of guanylate triphosphate to cyclic guanosine monophosphate. This compound has shown significant potential in the research of cardiovascular diseases due to its ability to improve solubility and high cell permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SGC agonist 1 involves multiple steps, including the formation of amino-substituted annulated pyrimidines. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: SGC agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products: The major products formed from these reactions are derivatives of this compound with improved pharmacological properties. These derivatives are often tested for their efficacy in various biological assays .

Properties

Molecular Formula

C22H19F2N7O

Molecular Weight

435.4 g/mol

IUPAC Name

4-amino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-6-methylpyrazolo[3,4-b]pyridin-3-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one

InChI

InChI=1S/C22H19F2N7O/c1-10-14(24)8-12-16(19-27-17(25)15-18(28-19)29-21(32)22(15,2)3)30-31(20(12)26-10)9-11-6-4-5-7-13(11)23/h4-8H,9H2,1-3H3,(H3,25,27,28,29,32)

InChI Key

QGMYCEGLHMRVMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=NN(C2=N1)CC3=CC=CC=C3F)C4=NC(=C5C(=N4)NC(=O)C5(C)C)N)F

Origin of Product

United States

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